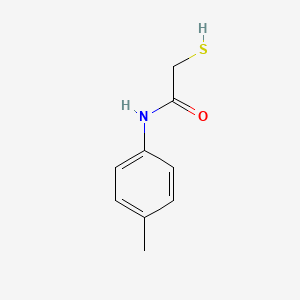

N-(4-Methylphenyl)-2-sulfanylacetamide

Overview

Description

N-(4-Methylphenyl)-2-sulfanylacetamide is an organic compound characterized by the presence of a sulfanyl group attached to an acetamide moiety, with a 4-methylphenyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylphenyl)-2-sulfanylacetamide typically involves the reaction of 4-methylphenylamine with 2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the chloroacetamide, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of solvents such as ethanol or methanol can facilitate the reaction, and the product can be purified through recrystallization or chromatography techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the sulfanyl group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding amines.

Substitution: Derivatives with different substituents on the amide nitrogen.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

Medicine: Explored as a potential drug candidate for the treatment of bacterial infections and cancer.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-2-sulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can interfere with cellular signaling pathways, resulting in the modulation of biological processes.

Comparison with Similar Compounds

N-(4-Methylphenyl)-2-sulfanylacetamide can be compared with other similar compounds, such as:

N-(4-Methylphenyl)-2-chloroacetamide: Similar structure but with a chloro group instead of a sulfanyl group.

N-(4-Methylphenyl)-2-hydroxyacetamide: Contains a hydroxy group instead of a sulfanyl group.

N-(4-Methylphenyl)-2-aminoacetamide: Features an amino group in place of the sulfanyl group.

Uniqueness: The presence of the sulfanyl group in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Biological Activity

N-(4-Methylphenyl)-2-sulfanylacetamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step chemical reactions. The general synthetic pathway includes:

- Formation of the Sulfanyl Group : This step often involves the reaction of a suitable thiol with an acetamide derivative.

- Substitution Reactions : The introduction of the 4-methylphenyl group can be achieved through electrophilic aromatic substitution or nucleophilic attack on activated aromatic systems.

- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography, followed by characterization using spectroscopic methods (e.g., NMR, IR).

Biological Activity

This compound exhibits various biological activities that make it a candidate for further pharmacological exploration.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, including:

- HepG2 (liver cancer) : The compound showed IC50 values indicating effective inhibition of cell proliferation.

- MCF-7 (breast cancer) : Similar cytotoxicity was observed, suggesting a broad spectrum of anticancer activity.

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, potentially through the modulation of specific signaling pathways related to cancer cell survival.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains : It exhibited inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

- Fungal Strains : The compound showed antifungal activity against common pathogens, indicating its potential as an antimicrobial agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.

- Receptor Modulation : Interaction with specific receptors can alter signaling cascades that promote cell growth and survival.

- Oxidative Stress Induction : It may increase reactive oxygen species (ROS) levels, leading to oxidative damage in cancer cells.

Case Studies and Research Findings

- Study on HepG2 Cells : A recent study reported that this compound induced significant apoptosis in HepG2 cells with an IC50 value of approximately 15 µg/mL. The study utilized flow cytometry to assess apoptosis rates and confirmed activation of caspase pathways .

- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy against various pathogens, revealing that the compound had comparable activity to standard antibiotics like ciprofloxacin. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested .

Data Summary

| Biological Activity | Target Organism/Cell Line | IC50/MIC Value | Mechanism |

|---|---|---|---|

| Anticancer | HepG2 | 15 µg/mL | Apoptosis induction |

| Anticancer | MCF-7 | 20 µg/mL | Cell cycle arrest |

| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Cell wall synthesis inhibition |

| Antimicrobial | Escherichia coli | 25 µg/mL | Membrane disruption |

Properties

IUPAC Name |

N-(4-methylphenyl)-2-sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-7-2-4-8(5-3-7)10-9(11)6-12/h2-5,12H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDODKDSYUJVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303851 | |

| Record name | N-(4-Methylphenyl)-2-sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34282-30-9 | |

| Record name | NSC162718 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Methylphenyl)-2-sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.